molecular formula C9H13ClN2O2 B13919739 tert-butyl 3-(chloromethyl)-1H-pyrazole-1-carboxylate

tert-butyl 3-(chloromethyl)-1H-pyrazole-1-carboxylate

Cat. No.: B13919739
M. Wt: 216.66 g/mol
InChI Key: BIAJUYFBRDNTSJ-UHFFFAOYSA-N
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Description

tert-Butyl 3-(chloromethyl)-1H-pyrazole-1-carboxylate: is an organic compound that features a pyrazole ring substituted with a chloromethyl group and a tert-butyl ester. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available pyrazole derivatives.

    Chloromethylation: The pyrazole ring is chloromethylated using chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base such as sodium hydride or potassium carbonate.

    Esterification: The resulting chloromethyl pyrazole is then esterified with tert-butyl chloroformate in the presence of a base like triethylamine to yield tert-butyl 3-(chloromethyl)-1H-pyrazole-1-carboxylate.

Industrial Production Methods: Industrial production methods for this compound would involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.

    Oxidation and Reduction: The pyrazole ring can be subjected to oxidation and reduction reactions, although these are less common for this specific compound.

    Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in solvents such as dimethylformamide or tetrahydrofuran.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products:

  • Substituted pyrazoles with various functional groups depending on the nucleophile used.
  • Carboxylic acids from the hydrolysis of the ester group.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology and Medicine:

  • Potential use in the design of bioactive molecules and pharmaceuticals.
  • Investigated for its role in enzyme inhibition and receptor binding studies.

Industry:

  • Utilized in the production of agrochemicals and specialty chemicals.
  • Explored for applications in material science and polymer chemistry.

Mechanism of Action

The mechanism of action of tert-butyl 3-(chloromethyl)-1H-pyrazole-1-carboxylate involves its reactivity towards nucleophiles due to the presence of the chloromethyl group. This reactivity allows it to form covalent bonds with various biological targets, potentially inhibiting enzymes or modifying receptor sites. The tert-butyl ester group provides stability and lipophilicity, enhancing its bioavailability and cellular uptake.

Comparison with Similar Compounds

    tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate: Similar structure but with a bromomethyl group instead of chloromethyl.

    tert-Butyl 3-(hydroxymethyl)-1H-pyrazole-1-carboxylate: Contains a hydroxymethyl group, making it less reactive towards nucleophiles.

    tert-Butyl 3-(methyl)-1H-pyrazole-1-carboxylate: Lacks the halogen functionality, resulting in different reactivity and applications.

Uniqueness:

  • The presence of the chloromethyl group in tert-butyl 3-(chloromethyl)-1H-pyrazole-1-carboxylate makes it highly reactive towards nucleophiles, allowing for diverse chemical modifications.
  • The tert-butyl ester group provides stability and enhances lipophilicity, making it suitable for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C9H13ClN2O2

Molecular Weight

216.66 g/mol

IUPAC Name

tert-butyl 3-(chloromethyl)pyrazole-1-carboxylate

InChI

InChI=1S/C9H13ClN2O2/c1-9(2,3)14-8(13)12-5-4-7(6-10)11-12/h4-5H,6H2,1-3H3

InChI Key

BIAJUYFBRDNTSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC(=N1)CCl

Origin of Product

United States

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